molecular formula C24H28N2O4S B10972692 3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B10972692
M. Wt: 440.6 g/mol
InChI Key: KZXSFHJRRITBNS-UHFFFAOYSA-N
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Description

3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclo[222]octane core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the thienyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core with a thienyl group, which can be achieved through various coupling reactions.

    Attachment of the anilinocarbonyl group:

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases that involve the pathways targeted by the compound.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3-(ANILINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its complex structure, which combines multiple functional groups and a bicyclo[2.2.2]octane core. This unique structure gives the compound distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

3-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C24H28N2O4S/c1-3-17-13(2)31-23(20(17)22(28)25-16-7-5-4-6-8-16)26-21(27)18-14-9-11-15(12-10-14)19(18)24(29)30/h4-8,14-15,18-19H,3,9-12H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

KZXSFHJRRITBNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C3C4CCC(C3C(=O)O)CC4)C

Origin of Product

United States

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